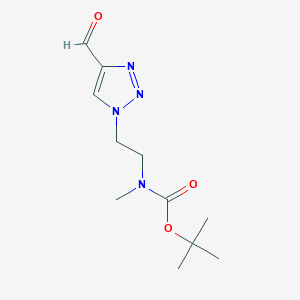
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Overview
Description
Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the 1h-1,2,3-triazole moiety are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The 1h-1,2,3-triazole moiety is known to interact with various biological targets through mechanisms such as inhibition of enzymes or interaction with cell receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Compounds with similar structures have been found to have various effects, such as inhibiting the growth of cancer cells or reducing inflammation .
Biological Activity
tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a synthetic compound characterized by its unique structural features, including a triazole ring and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to the following mechanisms:
- Metal Ion Coordination : The triazole ring can form coordination complexes with metal ions, modulating the activity of metalloenzymes.
- Hydrogen Bonding : The formyl group participates in hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity towards biological targets.
- Nucleophilic Substitution : The triazole ring can engage in nucleophilic substitution reactions, allowing for further functionalization and enhancement of biological activity.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds show potent activity against various bacterial strains. The presence of the formyl group enhances this activity by improving solubility and bioavailability .
Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects in cancer cell lines. For instance, it has been tested against human colon cancer cells (DLD1), where it induced multipolar mitosis at specific concentrations . This suggests that the compound may interfere with the mitotic spindle formation, which is crucial for cell division.
Case Studies
- Cell Line Studies : In vitro studies on DLD1 human colon cancer cells showed that treatment with this compound resulted in a significant increase in mitotic spindle multipolarity. This effect was dose-dependent and highlights the potential for this compound as a chemotherapeutic agent .
- Antibacterial Screening : A series of derivatives based on the triazole framework were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the carbamate structure could enhance antimicrobial efficacy, suggesting avenues for further development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMLFNDDHGMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















